Tomicorat
Overview
Description
Preparation Methods
The synthesis of Tomicorat involves several steps, including the reaction of 5-fluoro-2-methylphenol with 2,2,4-trimethyl-1,2-dihydroquinoline to form an intermediate. This intermediate is then reacted with 3-methoxyphenyl furan-2-carboxylate under specific conditions to yield this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Tomicorat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tomicorat has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly its anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tomicorat involves its interaction with specific molecular targets, such as enzymes and receptors, to exert its anti-inflammatory effects. It modulates signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Tomicorat is unique compared to other anti-inflammatory agents due to its specific chemical structure and mechanism of action. Similar compounds include:
Desoximetasone: Another anti-inflammatory agent with a different chemical structure and mechanism.
Fluocinolone acetonide: A corticosteroid used for its anti-inflammatory properties.
This compound stands out due to its specific molecular interactions and pathways involved in its anti-inflammatory effects .
Properties
CAS No. |
1027099-03-1 |
---|---|
Molecular Formula |
C32H30FNO5 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
[4-[5-[(5-fluoro-2-methylphenoxy)methyl]-2,2,4-trimethyl-1H-quinolin-6-yl]-3-methoxyphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C32H30FNO5/c1-19-8-9-21(33)15-28(19)38-18-25-23(12-13-26-30(25)20(2)17-32(3,4)34-26)24-11-10-22(16-29(24)36-5)39-31(35)27-7-6-14-37-27/h6-17,34H,18H2,1-5H3 |
InChI Key |
MQHGWZXZNWRXRE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)OCC2=C(C=CC3=C2C(=CC(N3)(C)C)C)C4=C(C=C(C=C4)OC(=O)C5=CC=CO5)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OCC2=C(C=CC3=C2C(=CC(N3)(C)C)C)C4=C(C=C(C=C4)OC(=O)C5=CC=CO5)OC |
Appearance |
Solid powder |
1027099-03-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tomicorat |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.